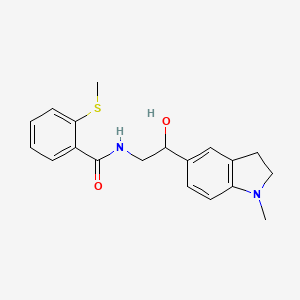

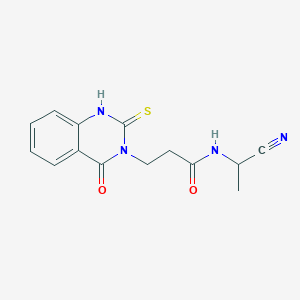

![molecular formula C9H7FN2S3 B3019705 5-[(4-Fluorobenzyl)thio]-1,3,4-thiadiazole-2-thiol CAS No. 757220-77-2](/img/structure/B3019705.png)

5-[(4-Fluorobenzyl)thio]-1,3,4-thiadiazole-2-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 5-[(4-Fluorobenzyl)thio]-1,3,4-thiadiazole-2-thiol involves several steps, including the use of the Sonogashira cross-coupling reaction to produce fluorophores based on benzothiadiazole derivatives . Another approach described the preparation of imidazo[2,1-b][1,3,4]thiadiazole derivatives through intermediate compounds, which were then further modified to obtain the final structures . Additionally, the synthesis of related thiadiazole derivatives as potential tyrosine kinase inhibitors was achieved by reacting 5-amino-1,3,4-thiadiazole-2-thiol with various reagents, leading to a series of final compounds .

Molecular Structure Analysis

The molecular structures of these thiadiazole derivatives have been determined using various spectroscopic methods, including IR, 1H NMR, and 13C NMR spectra, as well as X-ray crystallography . The crystal structure analysis revealed intermolecular interactions such as C–H⋯O, C–H⋯N, C–H⋯F, and π–π stacking, which contribute to the formation of a supramolecular network . The imidazo-thiadiazole entity is typically planar, and intramolecular hydrogen bonding is observed between the imidazole and phenyl rings .

Chemical Reactions Analysis

The thiadiazole derivatives exhibit reactivity that allows them to participate in further chemical transformations. For instance, the thiol derivative obtained from the reaction of 5-amino-1,3,4-thiadiazole-2-thiol was used as a precursor for subsequent reactions with benzyl chlorides to afford a range of final compounds . These reactions are influenced by the nature of substituents, with electron-withdrawing groups leading to higher yields .

Physical and Chemical Properties Analysis

The benzothiadiazole derivatives synthesized in these studies show absorption in the ultraviolet-visible region, which is attributed to electronic transitions, and exhibit fluorescence emission with solvatochromism, indicating electronic delocalization in the excited state . Electrochemically, these compounds are active in both anodic and cathodic potential ranges, with calculated HOMO and LUMO energies that determine the electrochemical band gap . The thermal stability of these compounds is good, with stability up to 200 °C as shown by thermogravimetric analysis . The crystal structure and quantum chemical analyses provide insights into the nature and strength of intermolecular interactions, which are crucial for understanding the solid-state properties of these compounds .

Applications De Recherche Scientifique

Synthesis and Biological Activities

The synthesis of 5-[(4-Fluorobenzyl)thio]-1,3,4-thiadiazole-2-thiol derivatives has been explored for their potential in various biological applications. These compounds have shown significant inhibitory activities against enzymes, microbes, and even in cancer research. For instance, derivatives containing the 1,3,4-thiadiazole moiety have been studied for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These activities suggest their potential application in managing diabetes, infections, and oxidative stress-related conditions (Menteşe, Ülker, & Kahveci, 2015). Additionally, the structural analysis and synthesis of related compounds have provided insights into their molecular interactions, which is crucial for drug design and development (Banu et al., 2013).

Anticancer Applications

Research has also extended into the anticancer properties of 5-[(4-Fluorobenzyl)thio]-1,3,4-thiadiazole-2-thiol derivatives. These compounds have been evaluated for their cytotoxic effects against various cancer cell lines, showcasing their potential as tyrosine kinase inhibitors. Such studies are pivotal for the development of new anticancer therapies, with certain derivatives showing more potency than standard drugs in preclinical models (Bahmani, Bahrami, & Alabadi, 2019).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of these derivatives have also been a focus of scientific research. By synthesizing and testing various derivatives, researchers have identified compounds with significant activities against bacteria and fungi, highlighting their potential as new antimicrobial agents (Zhai et al., 2016). This is particularly relevant in the current era of increasing antibiotic resistance.

Propriétés

IUPAC Name |

5-[(4-fluorophenyl)methylsulfanyl]-3H-1,3,4-thiadiazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2S3/c10-7-3-1-6(2-4-7)5-14-9-12-11-8(13)15-9/h1-4H,5H2,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAGPHTLDGPJDIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NNC(=S)S2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(4-Fluorobenzyl)thio]-1,3,4-thiadiazole-2-thiol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

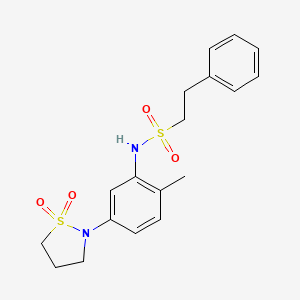

![2-[2-(ethylthio)-5,7-dioxo-6-phenyl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B3019622.png)

![Benzyl 2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetate](/img/structure/B3019623.png)

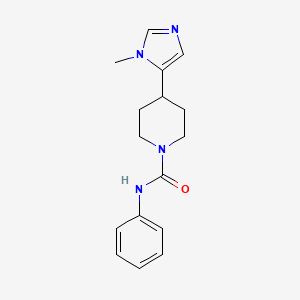

![2-(2-(4-benzylpiperidin-1-yl)-2-oxoethoxy)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3019629.png)

![8-(p-tolyl)-2-(3-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B3019632.png)

![Methyl 3-[(3-aminocyclobutanecarbonyl)amino]cyclobutanecarboxylate hydrochloride](/img/structure/B3019636.png)

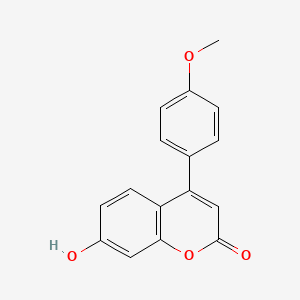

![1-(1,3-Benzodioxol-5-yl)-3-[[4-(furan-2-yl)thiophen-2-yl]methyl]urea](/img/structure/B3019640.png)